5-Bromo-2,3-dimethylquinoxalin-6-amine
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Overview
Description
5-Bromo-2,3-dimethylquinoxalin-6-amine is a chemical compound with the molecular formula C10H10BrN3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dimethylquinoxalin-6-amine typically involves the bromination of 2,3-dimethylquinoxaline followed by amination. One common method involves the reaction of 2,3-dimethylquinoxaline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. The resulting 5-bromo-2,3-dimethylquinoxaline is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dimethylquinoxalin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2,3-dimethylquinoxalin-6-amine, while oxidation could produce quinoxaline derivatives with varying degrees of oxidation.
Scientific Research Applications
5-Bromo-2,3-dimethylquinoxalin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethylquinoxalin-6-amine is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylquinoxaline: The parent compound without the bromine and amine substituents.
5-Bromo-2,3-dimethylquinoxaline: Lacks the amine group at the 6-position.
6-Aminoquinoxaline: Contains an amine group but lacks the bromine and methyl groups.
Uniqueness
5-Bromo-2,3-dimethylquinoxalin-6-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various research applications and distinguishes it from other quinoxaline derivatives .
Properties
IUPAC Name |
5-bromo-2,3-dimethylquinoxalin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-5-6(2)14-10-8(13-5)4-3-7(12)9(10)11/h3-4H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDKCLLCVYSUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC(=C2Br)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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